molecular formula C17H26FN3 B247455 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No. B247455
M. Wt: 291.4 g/mol
InChI Key: FAFRASVYKLSXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine, also known as 4-Fluoromethylphenidate (4F-MPH), is a new psychoactive substance that belongs to the piperidine and substituted phenethylamine classes. It is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive performance and increase wakefulness.

Mechanism of Action

The mechanism of action of 4F-MPH is similar to that of other psychostimulants such as methylphenidate and amphetamines. It works by increasing the levels of dopamine and norepinephrine in the brain, which leads to increased wakefulness and cognitive performance. It also inhibits the reuptake of these neurotransmitters, leading to their prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MPH include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased motivation. However, prolonged use of 4F-MPH can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 4F-MPH in lab experiments is its ability to enhance cognitive performance and increase wakefulness, which can lead to more accurate and precise results. However, its potential for addiction, tolerance, and withdrawal symptoms can limit its use in long-term experiments.

Future Directions

There are several future directions for the study of 4F-MPH. One area of research could be the development of more potent and selective analogs of 4F-MPH that have fewer side effects. Another area of research could be the exploration of 4F-MPH's potential use in the treatment of other cognitive disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the long-term effects of 4F-MPH use and its potential for addiction and withdrawal symptoms.
Conclusion:
In conclusion, 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine, or 4F-MPH, is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive performance and increase wakefulness. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in the treatment of ADHD and other cognitive disorders. However, its potential for addiction, tolerance, and withdrawal symptoms must be taken into consideration when using it in lab experiments. There are several future directions for the study of 4F-MPH, including the development of more potent and selective analogs and the exploration of its potential use in the treatment of other cognitive disorders.

Synthesis Methods

The synthesis of 4F-MPH involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of 4-methylpiperazine. The resulting compound is then purified using chromatography techniques. This synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

4F-MPH has been extensively studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. It has been shown to improve cognitive performance, increase wakefulness, and enhance memory retention. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

Product Name

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine

Molecular Formula

C17H26FN3

Molecular Weight

291.4 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C17H26FN3/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)14-15-2-4-16(18)5-3-15/h2-5,17H,6-14H2,1H3

InChI Key

FAFRASVYKLSXPI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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